Reduced In Vitro Hepatotoxicity of Hydroxytebuconazole Compared to the Parent Fungicide Tebuconazole
A direct comparative in vitro study in HepG2 cells demonstrated that hydroxytebuconazole exhibits significantly reduced toxicity compared to its parent compound, tebuconazole. While tebuconazole induced measurable hepatotoxicity, the metabolite showed no well-expressed toxicity in the same assays [1].
| Evidence Dimension | In vitro hepatotoxicity |
|---|---|
| Target Compound Data | No well-expressed toxicity |
| Comparator Or Baseline | Tebuconazole: Toxic to HepG2 cells, indicative of hepatotoxicity |
| Quantified Difference | Significant reduction in toxicity; metabolite does not contribute importantly to the parent compound's toxic mechanism |
| Conditions | HepG2 human hepatoma cell line; 24 h and 48 h exposure; MTT assay, mitochondrial membrane potential, and other endpoints |
Why This Matters
For procurement in toxicological research, this data justifies the selection of hydroxytebuconazole as the critical analyte for understanding the true toxicity profile of tebuconazole exposure, as the metabolite itself is not the primary toxic agent.
- [1] Leite, F. G., Silva, C. P. M., Miranda, R. G., & Dorta, D. J. (2024). Comparison of in vitro toxicity in HepG2 cells: Toxicological role of Tebuconazole-tert-butyl-hydroxy in exposure to the fungicide Tebuconazole. Pesticide Biochemistry and Physiology, 202, 105954. View Source
